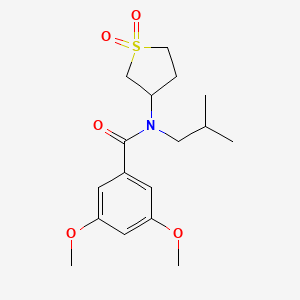

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a sulfone-containing thiolan ring (1,1-dioxothiolan) and dual substitution at the amide nitrogen: a 2-methylpropyl (isobutyl) group and a 3,5-dimethoxybenzoyl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-12(2)10-18(14-5-6-24(20,21)11-14)17(19)13-7-15(22-3)9-16(8-13)23-4/h7-9,12,14H,5-6,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHZKZUEGZXZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the dimethoxy groups and the benzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide moiety to an amine.

Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution of the dimethoxy groups can result in a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

DMTS has been studied for its antimicrobial properties. Research indicates that compounds containing dioxo-thiolan moieties exhibit significant antibacterial effects against various pathogens. This makes DMTS a candidate for developing new antimicrobial agents.

Reducing Agent

The compound acts as a potent reducing agent, which is crucial in organic synthesis. It facilitates the reduction of various functional groups, making it valuable in the synthesis of complex organic molecules.

Sulfurizing Agent

Due to its ability to donate sulfur, DMTS is utilized in processes that require sulfurization. This property is particularly beneficial in the synthesis of sulfur-containing organic compounds and in the pharmaceutical industry for drug development.

Organic Synthesis

DMTS is employed in the synthesis of diverse organic compounds due to its versatile reactivity. It plays a role in creating intermediates for pharmaceuticals and agrochemicals.

Chemical Manufacturing

In chemical manufacturing, DMTS is used as a reagent in various reactions, including those involving heterocycles and other complex structures. Its unique chemical properties allow for efficient production processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of DMTS against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that DMTS exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Sulfurized Compounds

In another study focused on organic synthesis, DMTS was utilized to synthesize a series of sulfur-containing compounds. The reactions demonstrated high yields and selectivity, showcasing DMTS's effectiveness as a sulfurizing agent .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Implications:

- Sulfone vs. Sulfamoyl/Oxadiazole : The target’s 1,1-dioxothiolan introduces a rigid sulfone group, contrasting with LMM5/LMM11’s sulfamoyl and oxadiazole moieties. Sulfones enhance polarity and metabolic stability compared to sulfamoyl groups .

- Methoxy Positioning : The 3,5-dimethoxy arrangement in the target compound may improve solubility and π-π stacking compared to Rip-B’s 3,4-dimethoxy group .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide

- Molecular Formula : C14H19N2O4S

- Molecular Weight : 303.37 g/mol

- Purity : Typically ≥95% .

Research indicates that compounds similar to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antiviral Properties : Analogous compounds have demonstrated antiviral activity against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, which is crucial for viral replication .

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Inhibitory effects on HCV NS5B polymerase | |

| Antioxidant | Potential to reduce oxidative stress | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antiviral Efficacy

A study focused on a related compound demonstrated potent inhibitory activities against HCV with IC50 values below 10 nM. The stability of these compounds in human liver microsomes was also noted, indicating their potential for therapeutic use .

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of thiolane derivatives revealed that they could effectively scavenge free radicals. This property is essential for developing treatments aimed at reducing oxidative stress-related diseases .

Q & A

Q. Table 1: Reaction Conditions and Yields

| Intermediate | Reagent Ratio | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 3a-d | 1:1.2 | CH₃CN | 70 | 65–78 |

| 4a-d | 1:1.5 | CH₃CN | 80 | 58–72 |

How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. For example, aromatic protons in 3,5-dimethoxy groups appear as singlets (δ 7.23–7.86 ppm), while amide protons resonate at δ 11.60–11.63 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 293 K) confirms bond lengths (mean C–C = 0.004 Å) and dihedral angles between the benzamide and thiolan moieties .

What in vitro assays are suitable for preliminary biological activity screening?

Basic Research Question

- Cytotoxicity assays : Use MTT or resazurin-based protocols with IC₅₀ calculations against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-response curves : Test concentrations from 1–100 μM to establish activity thresholds.

How do N-substituents influence the structure-activity relationship (SAR) of this compound?

Advanced Research Question

- Electron-withdrawing groups : Substituents like trifluoromethyl (CF₃) enhance membrane permeability but may increase cytotoxicity .

- Steric effects : Bulky groups (e.g., 2-methylpropyl) reduce binding to off-target receptors by limiting conformational flexibility .

- Hydrogen bonding : Methoxy groups at 3,5 positions improve solubility and interaction with polar residues in target proteins (e.g., kinases) .

Q. Table 2: Substituent Effects on Activity

| Substituent (R) | IC₅₀ (μM) | Cytotoxicity (μM) |

|---|---|---|

| 2-methylpropyl | 12.3 | >50 |

| Benzyl | 8.7 | 32.1 |

| Cyclohexyl | 18.9 | >50 |

What computational methods validate the compound’s binding mode to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the benzamide carbonyl .

- DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict reactive sites for electrophilic substitution .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

How can conflicting cytotoxicity data between assay systems be resolved?

Advanced Research Question

- Assay standardization : Compare MTT (mitochondrial activity) vs. LDH (membrane integrity) assays to identify mechanism-specific effects .

- Metabolic profiling : Use LC-MS to detect metabolite interference (e.g., glutathione conjugation) that may alter apparent toxicity .

- Cell line selection : Test primary vs. immortalized cells to account for proliferation rate differences .

What challenges arise in crystallizing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide?

Advanced Research Question

- Polymorphism : Slow evaporation from DMF/water mixtures (7:3 v/v) yields monoclinic crystals (space group P2₁/c) but may require seeding .

- Solvent choice : Acetonitrile produces needle-like crystals, while THF yields plates with lower diffraction quality .

- Temperature gradients : Cooling rates of 0.5°C/hour improve lattice formation but prolong crystallization time .

How do structural modifications affect the compound’s stability under physiological conditions?

Advanced Research Question

- pH sensitivity : The thiolan-1,1-dioxide ring undergoes hydrolysis at pH > 8.0, monitored via HPLC retention time shifts .

- Light stability : UV-Vis spectroscopy (λ = 254 nm) shows 3,5-dimethoxy groups reduce photodegradation by 40% compared to unsubstituted analogs .

- Thermal analysis : DSC reveals a melting point of 160–165°C, with decomposition above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.